molecular formula C18H28N6O3 B2634948 N-(2-(4-(5-morpholinopyridazin-3-yl)piperazin-1-yl)-2-oxoethyl)butyramide CAS No. 1797621-35-2

N-(2-(4-(5-morpholinopyridazin-3-yl)piperazin-1-yl)-2-oxoethyl)butyramide

Cat. No.: B2634948
CAS No.: 1797621-35-2
M. Wt: 376.461
InChI Key: SJVJORVUJOODQX-UHFFFAOYSA-N
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Description

N-(2-(4-(5-morpholinopyridazin-3-yl)piperazin-1-yl)-2-oxoethyl)butyramide is a complex organic compound that features a morpholinopyridazine moiety linked to a piperazine ring, which is further connected to a butyramide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(5-morpholinopyridazin-3-yl)piperazin-1-yl)-2-oxoethyl)butyramide typically involves multiple steps:

    Formation of the Morpholinopyridazine Core: This step involves the reaction of a suitable pyridazine derivative with morpholine under controlled conditions, often using a catalyst to facilitate the reaction.

    Attachment of the Piperazine Ring: The morpholinopyridazine intermediate is then reacted with a piperazine derivative. This step may require the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired linkage.

    Introduction of the Butyramide Group: The final step involves the acylation of the piperazine nitrogen with butyryl chloride or a similar reagent to introduce the butyramide group.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using batch or continuous flow reactors. The reaction conditions would be optimized for yield and purity, often involving high-throughput screening of catalysts and reagents. Purification steps such as crystallization, distillation, or chromatography would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the pyridazine ring, potentially converting it to a dihydropyridazine derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (mCPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

    Oxidation: N-oxides of the morpholine ring.

    Reduction: Dihydropyridazine derivatives.

    Substitution: Various substituted piperazine derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-(4-(5-morpholinopyridazin-3-yl)piperazin-1-yl)-2-oxoethyl)butyramide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in targeting neurological disorders and cancers.

    Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.

    Chemical Biology: It serves as a probe in chemical biology to study cellular processes and pathways.

    Industrial Applications:

Mechanism of Action

The mechanism of action of N-(2-(4-(5-morpholinopyridazin-3-yl)piperazin-1-yl)-2-oxoethyl)butyramide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to a receptor and modulate its activity, thereby influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(4-(5-morpholinopyridazin-3-yl)piperazin-1-yl)-2-oxoethyl)acetamide
  • N-(2-(4-(5-morpholinopyridazin-3-yl)piperazin-1-yl)-2-oxoethyl)propionamide

Uniqueness

Compared to similar compounds, N-(2-(4-(5-morpholinopyridazin-3-yl)piperazin-1-yl)-2-oxoethyl)butyramide may exhibit unique pharmacokinetic properties, such as improved bioavailability or metabolic stability. Its specific structural features could also result in a higher affinity for certain biological targets, making it a more potent therapeutic agent.

Conclusion

This compound is a compound of significant interest in various fields of scientific research. Its complex structure allows for diverse chemical reactions and potential applications in medicine, biology, and industry. Understanding its synthesis, reactivity, and mechanism of action can pave the way for the development of new therapeutic agents and other valuable compounds.

Properties

IUPAC Name

N-[2-[4-(5-morpholin-4-ylpyridazin-3-yl)piperazin-1-yl]-2-oxoethyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N6O3/c1-2-3-17(25)19-14-18(26)24-6-4-23(5-7-24)16-12-15(13-20-21-16)22-8-10-27-11-9-22/h12-13H,2-11,14H2,1H3,(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJVJORVUJOODQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NCC(=O)N1CCN(CC1)C2=NN=CC(=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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